Anthranoyllycoctonine is a natural product found in Delphinium omeiense, Delphinium vestitum, and other organisms with data available.
Anthranoyllycoctonine
CAS No.: 22413-78-1
Cat. No.: VC20742507
Molecular Formula: C32H46N2O8
Molecular Weight: 586.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22413-78-1 |
---|---|
Molecular Formula | C32H46N2O8 |
Molecular Weight | 586.7 g/mol |
IUPAC Name | [(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-aminobenzoate |
Standard InChI | InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3/t18-,19-,21+,22+,23-,24+,25-,26+,28+,29+,30-,31-,32-/m1/s1 |
Standard InChI Key | NNDHDYDFEDRMGH-OMEOZJNFSA-N |
Isomeric SMILES | CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |
SMILES | CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |
Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |
Anthranoyllycoctonine is a natural alkaloid belonging to the class of norditerpenoid compounds, primarily found in the leaves of various species of the Delphinium genus, particularly Delphinium ajacis. This compound has garnered attention due to its structural characteristics and potential pharmacological activities.
Biological Activity and Toxicity
Research indicates that anthranoyllycoctonine exhibits significant toxicity, particularly in livestock such as cattle. The toxicokinetics of this compound have been studied extensively, revealing that its effects can be severe, especially when exposure occurs through ingestion of contaminated forage.
Toxicokinetics
A study on the toxicokinetics of norditerpenoid alkaloids, including anthranoyllycoctonine, reported the following findings:
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Time to Peak Toxicity: Clinical symptoms were most severe approximately 18 hours post-exposure.
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Mortality Rates: Varying mortality rates were observed in animal models following administration of alkaloid extracts.
The following table summarizes key toxicokinetic parameters observed in studies:
Parameter | Value |
---|---|
Cmax (ng/mL) | Varies by alkaloid type |
AUC (ng·h/mL) | Significant differences noted |
Distribution Half-Life | Varies among alkaloids |
Pharmacological Implications
Anthranoyllycoctonine's structure suggests potential interactions with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs). Studies indicate that this compound has a binding affinity that is intermediate between more toxic alkaloids like methyllycaconitine and less toxic variants such as lycoctonine.
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